molecular formula C19H18ClN3O3 B6024758 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide

Cat. No. B6024758
M. Wt: 371.8 g/mol
InChI Key: AINOOKBWPLAPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide, also known as Cbz-pyrazole, is a chemical compound widely used in scientific research. It is a potent and selective inhibitor of a protein called glycogen synthase kinase-3β (GSK-3β), which plays a critical role in several cellular processes, including cell proliferation, differentiation, and survival.

Mechanism of Action

GSK-3β is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. It is a key regulator of the Wnt/β-catenin pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer. GSK-3β also regulates the PI3K/Akt pathway, which is involved in cell survival and metabolism, and the NF-κB pathway, which is involved in inflammation and immune response. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide inhibits GSK-3β activity by binding to the ATP-binding pocket of the enzyme, thereby preventing its phosphorylation of downstream substrates.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis and colitis, and improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to enhance neurogenesis and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of GSK-3β, which allows for the specific study of the role of this enzyme in various cellular processes. This compound is also relatively stable and easy to handle, making it a convenient tool compound for lab experiments. However, like any tool compound, this compound has limitations. It is important to note that the effects of this compound on GSK-3β activity may be context-dependent and may vary depending on the cell type, tissue, or disease model being studied. Therefore, it is important to use this compound in conjunction with other tools and techniques to fully understand the role of GSK-3β in various cellular processes.

Future Directions

There are several future directions for the study of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide and its role in various cellular processes. One area of future research is the development of more potent and selective inhibitors of GSK-3β, which may have improved therapeutic potential for various diseases. Another area of future research is the investigation of the crosstalk between GSK-3β and other signaling pathways, which may provide new insights into the role of GSK-3β in various cellular processes. Finally, the use of this compound in combination with other tools and techniques, such as CRISPR/Cas9 gene editing and proteomics, may provide a more comprehensive understanding of the role of GSK-3β in various cellular processes.

Synthesis Methods

The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide involves several steps, starting from the reaction of 4-chlorobenzyl bromide with 4-hydroxybenzaldehyde to form 4-(4-chlorobenzyl)benzaldehyde. This intermediate is then converted to 4-(4-chlorobenzyl)benzoic acid, which is further reacted with hydrazine hydrate to produce 4-(4-chlorobenzyl)hydrazinecarboxylic acid. The final step involves the reaction of 4-(4-chlorobenzyl)hydrazinecarboxylic acid with 3,5-dimethoxybenzoyl chloride to form this compound.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has been extensively used in scientific research as a tool compound to study the role of GSK-3β in various cellular processes. It has been shown to inhibit GSK-3β activity in vitro and in vivo, leading to downstream effects on several signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound has been used to investigate the role of GSK-3β in cancer, neurodegenerative diseases, diabetes, and inflammation.

properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-25-17-7-14(8-18(9-17)26-2)19(24)22-16-10-21-23(12-16)11-13-3-5-15(20)6-4-13/h3-10,12H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINOOKBWPLAPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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